molecular formula C12H18BrNO3S B345007 [(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine CAS No. 898653-89-9

[(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B345007
CAS No.: 898653-89-9
M. Wt: 336.25g/mol
InChI Key: ZWVKTXCQHHLXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxypropyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxypropyl group and the sulfonamide moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide moiety can be reduced under specific conditions to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide
  • 2-Bromo-N-(3-methoxypropyl)butanamide
  • 2-Bromo-N-(3-methoxyphenyl)butanamide

Uniqueness

2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is unique due to the presence of the dimethylbenzenesulfonamide moiety, which imparts specific chemical and biological properties. This compound’s structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

898653-89-9

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25g/mol

IUPAC Name

2-bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-9-7-11(13)12(8-10(9)2)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3

InChI Key

ZWVKTXCQHHLXPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCCOC

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCCOC

Origin of Product

United States

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